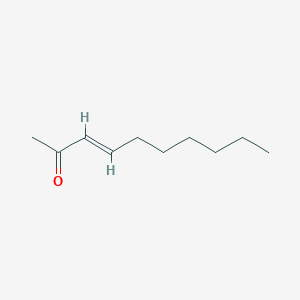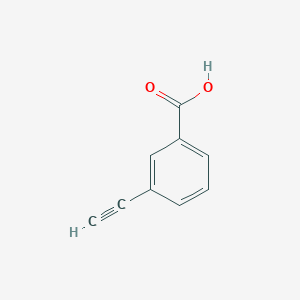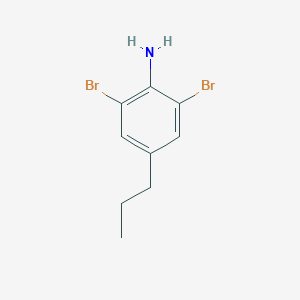
Bromuro de iterbio(III) hidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(III) bromide hydrate is an inorganic compound with the chemical formula YbBr₃·xH₂O. It is a highly water-soluble crystalline ytterbium source, compatible with bromides and lower (acidic) pH environments . This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields.
Aplicaciones Científicas De Investigación
Ytterbium(III) bromide hydrate has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Lewis acid-catalyzed reactions.
Biology: Employed in the study of biological systems due to its unique spectroscopic properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-performance materials and as a dopant in fiber optics and lasers
Mecanismo De Acción
Target of Action
Ytterbium(III) bromide hydrate is an inorganic compound
Mode of Action
The mode of action of Ytterbium(III) bromide hydrate is primarily chemical rather than biological. It can participate in various chemical reactions due to the presence of ytterbium(III) ions and bromide ions . The exact nature of these interactions would depend on the specific chemical environment and the other reactants present.
Action Environment
The action, efficacy, and stability of Ytterbium(III) bromide hydrate are highly dependent on the environmental conditions. Factors such as pH, temperature, and the presence of other ions can significantly influence its behavior . For example, it is known to be hygroscopic and can react with combustible/organic material .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ytterbium(III) bromide hydrate can be synthesized by dissolving ytterbium oxide (Yb₂O₃) in 40% hydrobromic acid (HBr), resulting in the formation of YbBr₃·6H₂O crystals . The reaction is as follows: [ \text{Yb}_2\text{O}_3 + 6 \text{HBr} \rightarrow 2 \text{YbBr}_3 + 3 \text{H}_2\text{O} ]
To obtain anhydrous ytterbium(III) bromide, the hydrate can be mixed with ammonium bromide and heated in a vacuum .
Industrial Production Methods: Industrial production of ytterbium(III) bromide hydrate typically involves the same synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Ytterbium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium compounds can exist in +2 and +3 oxidation states. The +3 state is more stable, but the +2 state can be achieved under specific conditions.
Substitution Reactions: Ytterbium(III) bromide can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can convert ytterbium(II) compounds to ytterbium(III) compounds.
Reduction: Reducing agents like hydrogen or zinc dust can reduce ytterbium(III) compounds to ytterbium(II) compounds.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) bromide (YbBr₂)
Substitution: Various ytterbium-ligand complexes
Comparación Con Compuestos Similares
- Ytterbium(III) chloride (YbCl₃)
- Ytterbium(III) fluoride (YbF₃)
- Ytterbium(III) nitrate (Yb(NO₃)₃)
Comparison:
- Ytterbium(III) chloride: Similar in reactivity and applications but differs in solubility and specific uses in organic synthesis.
- Ytterbium(III) fluoride: Used in dental applications and as an X-ray contrast agent, with different solubility and reactivity.
- Ytterbium(III) nitrate: Employed in various chemical reactions and as a precursor for other ytterbium compounds, with distinct properties and applications .
Ytterbium(III) bromide hydrate stands out due to its high solubility in water and compatibility with acidic environments, making it particularly useful in specific industrial and research applications.
Propiedades
Número CAS |
15163-03-8 |
|---|---|
Fórmula molecular |
Br3H2OYb |
Peso molecular |
430.77 g/mol |
Nombre IUPAC |
ytterbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
Clave InChI |
MXYLXTAFQDIBHN-UHFFFAOYSA-K |
SMILES |
O.Br[Yb](Br)Br |
SMILES canónico |
O.[Br-].[Br-].[Br-].[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


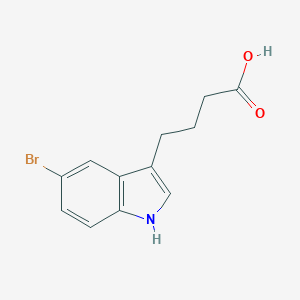
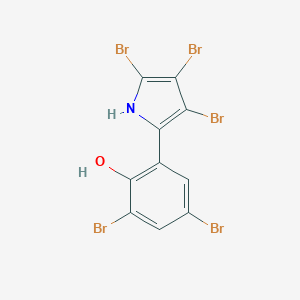

![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)

![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)

